Benfotiamine

Pharmacokinetics Bioavailability Prodrugs

Select benfotiamine for superior oral bioavailability (11.5× vs. thiamine HCl) and robust transketolase activation (300–400%), enabling sustained supra-physiological plasma thiamine without parenteral administration. Its unique open-thiazole S-acyl structure prevents CNS penetration, ensuring peripheral-tissue-restricted thiamine delivery—ideal for diabetic polyneuropathy, AGE inhibition, and pentose phosphate pathway studies. Validated by the BOND trial for long-term safety and pharmacokinetic consistency.

Molecular Formula C19H23N4O6PS
Molecular Weight 466.4 g/mol
CAS No. 22457-89-2
Cat. No. B1667992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenfotiamine
CAS22457-89-2
SynonymsBRN-0771326;  BTMP;  CB-8088;  CB8088;  CB 8088;  Berdi;  Betivina;  Biotamin;  Benfotiamine;  S-benzoylthiamine O-monophosphate.
Molecular FormulaC19H23N4O6PS
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-
InChIKeyBTNNPSLJPBRMLZ-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benfotiamine (CAS 22457-89-2): A High-Bioavailability, Lipophilic Thiamine Prodrug for Metabolic and Neurological Research


Benfotiamine (CAS 22457-89-2), chemically S-benzoylthiamine O-monophosphate, is a synthetic S-acyl derivative of thiamine (vitamin B1) that acts as a lipid-soluble prodrug, converting to thiamine in vivo and subsequently metabolized to thiamine monophosphate (TMP) and the active coenzyme thiamine diphosphate (TDP) [1]. It is approved in several countries as a medication or dietary supplement for diabetic sensorimotor polyneuropathy and is under clinical investigation for neurodegenerative conditions [2].

Why Thiamine Salts and Other Prodrugs Cannot Replace Benfotiamine in Targeted Research


Benfotiamine exhibits distinct pharmacokinetic, biochemical, and tissue-distribution properties that preclude simple substitution with thiamine hydrochloride, thiamine nitrate, or even other lipophilic thiamine derivatives such as fursultiamine and sulbutiamine. Its unique open thiazole ring and phosphorylated S-acyl structure confer markedly enhanced oral bioavailability compared to water-soluble thiamine salts [1] and a pharmacological profile that favors peripheral tissue distribution over central nervous system penetration, unlike the brain-penetrant disulfide derivatives [2]. These differences translate into quantifiable, compound-specific outcomes in transketolase activation, antioxidant capacity, and clinical efficacy metrics, detailed in the evidence guide below.

Benfotiamine (22457-89-2) Evidence Guide: Quantitative Differentiation from Comparators


11.5-Fold Higher Plasma Bioavailability (AUC0-24) vs. Thiamine Hydrochloride

In a randomized crossover study in healthy volunteers, oral benfotiamine (300 mg) produced a plasma thiamine AUC0-24 of 1763.1 ± 432.7 μg·h·L⁻¹, compared to 182.0 ± 93.8 μg·h·L⁻¹ for thiamine hydrochloride (220 mg). The relative bioavailability of thiamine from benfotiamine was calculated as 1147.3 ± 490.3% [1].

Pharmacokinetics Bioavailability Prodrugs

300-400% Transketolase Activation vs. 20% for Thiamine

In cell culture experiments designed to evaluate protection against hyperglycemic damage, benfotiamine boosted transketolase activity by 300-400%, whereas standard thiamine increased activity by only 20%, an insufficient magnitude to confer protective effects [1].

Enzyme Activation Diabetic Complications Transketolase

Superior Clinical Efficacy in Diabetic Neuropathy: 64.4% Symptom Score Reduction vs. 48.6% for Intramuscular Thiamine

In a randomized, open-label comparative trial, oral benfotiamine (300 mg) reduced the Diabetic Neuropathic Symptom Score (DNS) by 64.4% after 14 days, compared to 48.6% for intramuscular thiamine HCl. Blood vitamin B1 levels increased by 98-165% in benfotiamine groups at day 6, versus only a 6% increase for thiamine HCl (p ≤ 0.001) [1].

Clinical Trial Diabetic Neuropathy Symptom Score

No Significant Brain Penetration vs. Sulbutiamine's CNS Access

While benfotiamine strongly increases thiamine levels in blood and liver after oral administration, it has no significant effect on brain thiamine levels. In contrast, the lipid-soluble disulfide derivative sulbutiamine increases intracellular thiamine derivatives in the brain by up to 250% [1]. This tissue selectivity arises because benfotiamine requires dephosphorylation by ecto-alkaline phosphatases prior to cellular uptake and cannot freely diffuse across cell membranes or the blood-brain barrier [2].

Tissue Distribution Blood-Brain Barrier Neuropharmacology

Direct Antioxidant Activity Documented by FRAP Assay

Benfotiamine exhibits direct antioxidant capacity as measured by the ferric reducing ability of plasma (FRAP) assay in cell-free experiments, and completely prevents oxidative DNA damage induced by angiotensin II in kidney cell lines [1]. This direct antioxidant action is independent of its role as a thiamine diphosphate coenzyme precursor, distinguishing its mechanism from that of simple thiamine supplementation.

Antioxidant Oxidative Stress DNA Protection

Superior Bioavailability vs. Fursultiamine: 137.5% Relative AUC in Hemolysate

In a direct pharmacokinetic comparison of multivitamin preparations, fursultiamine produced systemic thiamine exposure (AUClast) of 116.6% in plasma and 137.5% in hemolysate relative to benfotiamine, with total thiamine exposure (thiamine + TDP in plasma and hemolysate) falling within the conventional bioequivalence range [1]. However, in an Alzheimer's disease mouse model, benfotiamine but not fursultiamine significantly elevated GSK-3α/β phosphorylation and reduced amyloid pathology, indicating distinct pharmacodynamic effects beyond simple bioavailability [2].

Pharmacokinetics Fursultiamine Thiamine Prodrugs

Optimal Research and Procurement Applications for Benfotiamine (CAS 22457-89-2)


Pharmacokinetic Studies Requiring High Systemic Thiamine Exposure

Benfotiamine is the compound of choice when experimental designs demand supra-physiological plasma thiamine concentrations following oral administration. Its 11.5-fold higher relative bioavailability compared to thiamine hydrochloride [1] enables robust target engagement in peripheral tissues without the need for intravenous or intramuscular administration. This property is essential for long-term in vivo studies of diabetic complications, metabolic disorders, or thiamine-responsive pathologies where sustained elevated tissue thiamine levels are required.

Diabetic Neuropathy and Peripheral Neuropathy Intervention Trials

Clinical and preclinical investigations of diabetic peripheral neuropathy should prioritize benfotiamine over thiamine salts or other prodrugs, based on direct comparative evidence showing superior symptomatic improvement (64.4% vs. 48.6% DNS reduction) and sustained elevation of blood thiamine levels [1]. The BOND study confirmed that 12-month benfotiamine treatment (300 mg BID) is well tolerated and produces robust increases in all six thiamine analytes (p≤0.003 vs placebo) [2], establishing a safety and pharmacokinetic foundation for long-term trials.

Transketolase-Dependent Pathway Modulation Studies

For research focused on the pentose phosphate pathway, advanced glycation end-product (AGE) inhibition, or hyperglycemia-induced microvascular damage, benfotiamine is uniquely suited due to its 300-400% activation of transketolase, a magnitude 15- to 20-fold greater than that achieved with standard thiamine [1]. This differential activation is sufficient to divert excess glycolytic metabolites into the pentose phosphate cycle, normalizing three major biochemical pathways implicated in diabetic complications.

Studies Requiring Peripheral-Only Thiamine Prodrug Action

When a research protocol requires enhanced thiamine delivery to liver, kidney, muscle, and peripheral nerves but explicitly excludes central nervous system effects, benfotiamine is the appropriate selection. Its inability to significantly cross the blood-brain barrier [1] provides experimental control not achievable with brain-penetrant disulfide derivatives such as sulbutiamine or fursultiamine. This property is particularly valuable for dissecting peripheral vs. central mechanisms of thiamine-dependent processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benfotiamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.